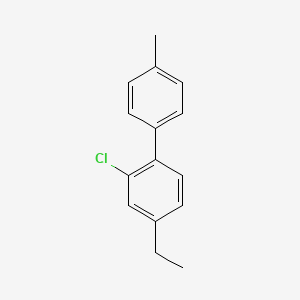

2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15Cl |

|---|---|

Molecular Weight |

230.73 g/mol |

IUPAC Name |

2-chloro-4-ethyl-1-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H15Cl/c1-3-12-6-9-14(15(16)10-12)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 |

InChI Key |

ZGVJSFYIAANQML-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C2=CC=C(C=C2)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl

Classical Coupling Reactions in Biphenyl (B1667301) Synthesis

The formation of the biaryl bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods offer high efficiency and functional group tolerance, making them cornerstones of modern organic synthesis.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, for which its inventor, Akira Suzuki, was a co-recipient of the 2010 Nobel Prize in Chemistry. yonedalabs.com The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org A base is required to facilitate the transmetalation step in the catalytic cycle. libretexts.org

For the synthesis of 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl, two primary Suzuki-Miyaura routes are feasible, corresponding to the disconnections outlined previously:

Route A: Coupling of (2-chloro-4-ethylphenyl)boronic acid with a 4-halotoluene (e.g., 4-bromotoluene).

Route B: Coupling of (4-methylphenyl)boronic acid with a suitable halide of 1-chloro-3-ethylbenzene (B1584093) (e.g., 1-bromo-2-chloro-4-ethylbenzene).

The reaction conditions are generally mild and tolerant of a wide array of functional groups, including the chloro and ethyl substituents present in the target molecule. yonedalabs.com

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Bromotoluene or 1-Bromo-2-chloro-4-ethylbenzene (B2527302) | Electrophilic partner |

| Organoboron Reagent | (2-Chloro-4-ethylphenyl)boronic acid or (4-Methylphenyl)boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF, DMF (often with water) | Solubilizes reactants and catalyst |

Besides the Suzuki-Miyaura reaction, other seminal cross-coupling methods are also applicable for synthesizing the target biphenyl.

Kumada Coupling: Reported independently by the groups of Kumada and Corriu in 1972, this was one of the first transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit functional group tolerance, but for the target molecule, which lacks sensitive groups, this method is a viable and cost-effective option. organic-chemistry.orgchem-station.com

Negishi Coupling: Developed by Ei-ichi Negishi, this reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. synarchive.comwikipedia.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, offering a broader scope. chem-station.comnih.gov The preparation of the required organozinc species from an aryl lithium or Grignard reagent is a key step. chem-station.com This method is highly effective for the preparation of unsymmetrical biaryls. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups. orgsyn.orgthermofisher.com However, a major drawback is the high toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgwikipedia.org

| Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Kumada | Ar-MgX (Grignard) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | High reactivity, cost-effective reagents. organic-chemistry.org | Low functional group tolerance, sensitive to moisture. chem-station.com |

| Negishi | Ar-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Good functional group tolerance, high reactivity. nih.govorganic-chemistry.org | Organozinc reagents often prepared in situ. chem-station.com |

| Stille | Ar-SnR₃ (Stannane) | Pd(PPh₃)₄, Pd(OAc)₂ | Excellent functional group tolerance, air/moisture stable reagents. orgsyn.org | Toxic tin reagents, difficult byproduct removal. organic-chemistry.org |

The Ullmann reaction, first reported in 1901, is the classical copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org The traditional version of the reaction requires harsh conditions (high temperatures, stoichiometric copper powder) and is often limited to electron-deficient aryl halides, typically yielding symmetrical biphenyls. wikipedia.org

Modern advancements have significantly improved the Ullmann coupling. The use of soluble copper(I) catalysts, various ligands (such as phenanthrolines and diamines), and milder reaction conditions has broadened the scope to include the synthesis of unsymmetrical biaryls (cross-coupling). organic-chemistry.orgunito.it While palladium-catalyzed methods are generally more versatile for this specific target, a modern Ullmann-type cross-coupling between an excess of one aryl halide and another could potentially be employed. nih.gov

Halogen-Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation exclusively at the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of synthesizing this compound, the chloro-substituent itself can act as a weak directing group. However, the presence of other substituents can lead to competitive metalation and mixtures of products. uwindsor.ca A more robust strategy often combines DoM with a cross-coupling reaction. For example, a potent DMG could be used to introduce a boronic ester ortho to a specific position on one of the rings. This newly formed boronic ester can then be directly used in a subsequent Suzuki-Miyaura coupling reaction to build the biphenyl structure with precise regiocontrol. nih.gov This combined DoM/cross-coupling approach provides a strategic advantage for constructing highly substituted or sterically hindered biaryls. nih.gov

Directed Arylation and Other C-H Activation Pathways

Direct C-H arylation represents a more atom-economical and "greener" approach to biphenyl synthesis. rsc.org This methodology avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent. Instead, a C-H bond on one arene is directly coupled with an aryl halide partner, typically using a palladium catalyst. organic-chemistry.orgacs.org

For the target molecule, this could theoretically be achieved by:

The direct arylation of 1-chloro-3-ethylbenzene with 4-bromotoluene.

The direct arylation of toluene with 1-bromo-2-chloro-4-ethylbenzene.

The primary challenge in direct C-H arylation is controlling the regioselectivity—ensuring that the correct C-H bond is activated and functionalized. acs.org While some substrates have inherent electronic biases that favor a specific position, achieving the desired ortho-arylation in the presence of other directing groups (like the ethyl group) can be complex. Research in this area focuses on the development of specialized ligands and catalyst systems that can override innate substrate reactivity and direct the arylation to a specific C-H bond. organic-chemistry.orgacs.org This approach, while synthetically elegant, would require careful optimization to be effective for the specific synthesis of this compound.

Stereoselective Synthesis of Chiral Analogues

The potential for chirality in this compound arises from the phenomenon of atropisomerism, a type of axial chirality resulting from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comslideshare.net For atropisomers to be stable and isolable at room temperature, a significant energy barrier to rotation is required, which is typically induced by the presence of bulky substituents in at least three of the four ortho positions (2, 2', 6, and 6') of the biphenyl core. youtube.com

In the case of this compound, there is only one substituent in an ortho position—the chlorine atom at the C2 position. Biphenyls with only a single ortho substituent generally exhibit low barriers to rotation. researchgate.net Studies have shown that for such molecules, the energy barrier is often below 20 kcal/mol. researchgate.netmdpi.com This energy level is typically insufficient to prevent rapid interconversion of the enantiomers at room temperature. mdpi.com Consequently, while this compound is technically a chiral molecule, it likely exists as a racemic mixture that rapidly interconverts, making the isolation of stable, optically active enantiomers under standard conditions highly improbable.

Given the low rotational barrier, a direct stereoselective synthesis to produce stable, chiral analogues of this specific compound is generally not considered applicable. Achieving stereoselectivity would necessitate strategies such as:

Introduction of Additional Bulky Groups: Modifying the structure to include larger substituents at the remaining ortho positions (2' or 6) would increase the rotational barrier, potentially allowing for the isolation of stable atropisomers.

Low-Temperature Resolution: Chiral resolution techniques performed at extremely low temperatures could theoretically separate the enantiomers, but they would racemize upon warming to ambient temperature.

While advanced methods like asymmetric Suzuki-Miyaura coupling reactions have been developed for the enantioselective synthesis of axially chiral biaryls, they are effective for substrates that form configurationally stable products. nih.govacs.orgacs.org

Optimization of Reaction Conditions and Yields

The synthesis of unsymmetrical biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method due to its mild conditions and high functional group tolerance. rsc.orgacs.orglibretexts.org A plausible synthetic route involves the coupling of an aryl halide with an arylboronic acid. For this specific target, two primary pathways are viable:

Pathway A: Coupling of 1-bromo-2-chloro-4-ethylbenzene with 4-methylphenylboronic acid.

Pathway B: Coupling of 2-chloro-4-ethylphenylboronic acid with 1-bromo-4-methylbenzene.

Optimization of the reaction conditions is critical to maximize the yield and purity of the final product. Key parameters to consider include the catalyst system, base, solvent, and temperature.

Catalyst System: The choice of palladium precursor and ligand is fundamental. While classical catalysts like Pd(PPh₃)₄ can be used, modern systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially for sterically hindered or less reactive substrates (e.g., aryl chlorides). rsc.orgresearchgate.net

| Palladium Source | Ligand | Typical Substrates | General Performance Characteristics |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Aryl iodides, bromides | Standard, well-established, may require higher temperatures. |

| Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos, SPhos) | Aryl chlorides, bromides, triflates; sterically hindered substrates | High activity, often allows for lower catalyst loading and milder conditions. acs.org |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides and other challenging substrates | Strongly electron-donating, high thermal stability. rsc.org |

Base and Solvent: The base activates the boronic acid, facilitating the transmetalation step. organic-chemistry.org The choice of base and solvent are often interdependent. Aqueous solutions of inorganic bases are common.

| Base | Solvent System | Key Considerations |

|---|---|---|

| Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | Standard, cost-effective, and widely used conditions. rsc.org |

| K₃PO₄ | Dioxane, DMF, Toluene | Stronger base, often effective for less reactive aryl chlorides. mdpi.com |

| Cs₂CO₃ | Dioxane, Toluene | Highly effective but more expensive; used for challenging couplings. |

Temperature and Reaction Time: Temperature is a crucial variable affecting reaction rate and yield. While some modern catalysts are active at room temperature, elevated temperatures (60–110 °C) are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides. mdpi.commdpi.com Optimization typically involves balancing reaction time and temperature to maximize yield while minimizing byproduct formation, such as homocoupling of the boronic acid starting material. researchgate.netresearchgate.net

Scalability Considerations for Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several critical considerations.

Choice of Synthetic Route: The Suzuki-Miyaura coupling is highly favored for large-scale synthesis due to its reliability, milder conditions, and the relatively low toxicity of boron-containing reagents compared to alternatives. rsc.orgacs.org The Ullmann reaction, while historically significant, generally requires harsh conditions (high temperatures, >100°C) and stoichiometric copper, and can lead to mixtures of products when used for unsymmetrical biphenyls, complicating purification on a large scale. researchgate.netthermofisher.comwikipedia.org

Economic and Environmental Factors:

Catalyst Loading: The cost of palladium makes minimizing catalyst loading a primary goal in process development. acs.org The development of highly active catalyst systems allows for loadings to be reduced to low mole percent (mol %) or even parts-per-million (ppm) levels, which is crucial for economic viability. researchgate.netpolyu.edu.hk

Reagent and Solvent Cost: The cost and availability of starting materials (aryl halides and boronic acids), ligands, and solvents become significant factors. Solvents are chosen not only for their chemical performance but also for their safety, environmental impact, and ease of recovery. wikipedia.org

Catalyst Recycling: Implementing strategies for catalyst recovery and recycling can dramatically reduce costs and the environmental footprint of the synthesis. mdpi.com

Process and Purification Challenges:

Work-up and Purification: Laboratory-scale purification often relies on column chromatography, which is generally not practical for large quantities. youtube.com On a preparative scale, the process must be designed to yield a product that can be purified by crystallization or distillation.

Palladium Removal: For applications in fields like pharmaceuticals or electronics, removal of residual palladium from the final product to very low levels is mandatory. This requires specific purification techniques, such as treatment with activated carbon, specialized scavengers, or extraction. researchgate.net

Process Technology: For large-scale production, continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters (like temperature and mixing), improve safety by minimizing the volume of reactive material at any given time, and facilitate easier scale-up. acs.orgmdpi.com

Chemical Reactivity and Advanced Transformations of 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.com In 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl, the biphenyl system contains two rings with different electronic properties due to their substituents.

Ring A: The phenyl ring substituted with chlorine at position 2 and an ethyl group at position 4. The chloro group is an electron-withdrawing group (via induction) and a deactivating, ortho, para-director. The ethyl group is an electron-donating group (via hyperconjugation and induction) and an activating, ortho, para-director.

Ring B: The phenyl ring substituted with a methyl group at the 4' position. The methyl group is an activating, ortho, para-director.

Halogenation Studies

Halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic core, typically using a Lewis acid catalyst like AlCl₃ or FeCl₃ to generate a potent electrophile. youtube.comyoutube.com

For this compound, halogenation would likely occur on the more activated 4'-methylphenyl ring. The methyl group directs incoming electrophiles to the positions ortho to itself (3' and 5' positions).

Predicted Halogenation Products

| Reagents | Major Product(s) | Predicted Position of Substitution |

| Br₂, FeBr₃ | 2-Chloro-3'-bromo-4-ethyl-4'-methyl-1,1'-biphenyl | 3'-position (ortho to methyl) |

| Cl₂, AlCl₃ | 2,3'-Dichloro-4-ethyl-4'-methyl-1,1'-biphenyl | 3'-position (ortho to methyl) |

Nitration and Sulfonation Patterns

Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rushim.rumasterorganicchemistry.com Similar to halogenation, nitration is predicted to occur on the more electron-rich 4'-methylphenyl ring at the positions ortho to the methyl group.

Sulfonation , typically performed with fuming sulfuric acid (H₂SO₄ + SO₃), introduces a sulfonic acid group (-SO₃H). youtube.com This reaction is reversible. youtube.com The substitution pattern is expected to follow the same regioselectivity as nitration, favoring the 3' and 5' positions.

Predicted Nitration and Sulfonation Products

| Reaction | Reagents | Major Product(s) | Predicted Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-ethyl-4'-methyl-3'-nitro-1,1'-biphenyl | 3'-position (ortho to methyl) |

| Sulfonation | Fuming H₂SO₄ | 2'-Chloro-4'-ethyl-4-methyl-1,1'-biphenyl-3-sulfonic acid | 3'-position (ortho to methyl) |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions create new carbon-carbon bonds at an aromatic ring. masterorganicchemistry.com

Acylation involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR). nih.govorganic-chemistry.org The product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid. wikipedia.orglibretexts.org This reaction is prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com

For this compound, both reactions are expected to proceed on the activated 4'-methylphenyl ring.

Predicted Friedel-Crafts Products

| Reaction | Reagents | Major Product | Predicted Position of Substitution |

| Acylation | CH₃COCl, AlCl₃ | 1-(2'-Chloro-4'-ethyl-4-methyl-[1,1'-biphenyl]-3-yl)ethan-1-one | 3'-position (ortho to methyl) |

| Alkylation | CH₃CH₂Cl, AlCl₃ | 2-Chloro-3',4-diethyl-4'-methyl-1,1'-biphenyl | 3'-position (ortho to methyl) |

Nucleophilic Aromatic Substitution at the Chloro-Substituted Phenyl Ring

Nucleophilic Aromatic Substitution (SₙAr) involves a nucleophile replacing a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitution, SₙAr is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

The chloro-substituted ring of this compound lacks strong electron-withdrawing groups ortho or para to the chlorine atom. The ethyl group is electron-donating, which further disfavors the SₙAr mechanism. Therefore, this compound is expected to be relatively unreactive towards standard SₙAr reactions. Forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., NaOH, NaNH₂), would be necessary to achieve substitution of the chlorine atom. youtube.com

Palladium-Catalyzed Functionalization of the Aryl Chloride Moiety

The chlorine atom on the biphenyl core serves as a valuable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The aryl chloride bond can be activated by a palladium(0) catalyst via oxidative addition, initiating the catalytic cycle.

Further Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing substituted alkenes. nih.govnih.gov The aryl chloride of this compound can react with various alkenes, such as styrene (B11656) or acrylates, to form more complex structures.

Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. nih.gov The reaction can be carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Predicted Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-Ethyl-4'-methyl-2-styryl-1,1'-biphenyl |

| Sonogashira Reaction | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Ethyl-4'-methyl-2-(phenylethynyl)-1,1'-biphenyl |

Amination and Hydroxylation Reactions

The presence of a chloro-substituent on the biphenyl core of this compound makes it a suitable substrate for cross-coupling reactions, which are powerful tools for the formation of carbon-heteroatom bonds.

Amination Reactions: The introduction of a nitrogen-containing functional group can be achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl chloride. The general conditions for such a transformation on a related substrate, 4-chloro-4'-methyl-1,1'-biphenyl, are presented in the table below, which can be extrapolated for this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | >95 |

| 2 | Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 88 |

Data is illustrative and based on general procedures for similar substrates.

The choice of ligand and base is crucial for the success of the reaction, influencing both the reaction rate and the scope of compatible amines. Sterically hindered biarylphosphine ligands, such as XPhos and RuPhos, have shown high efficacy in the amination of challenging aryl chlorides.

Hydroxylation Reactions: The conversion of the chloro-substituent to a hydroxyl group introduces a versatile functional handle for further derivatization. Palladium-catalyzed hydroxylation reactions provide a direct method to achieve this transformation. These reactions often utilize a palladium catalyst in conjunction with a suitable ligand and a hydroxide (B78521) source. The reaction conditions can be tailored to favor the desired hydroxylation product.

Table 2: Typical Conditions for Palladium-Catalyzed Hydroxylation

| Entry | Hydroxide Source | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | NaOH | Pd(OAc)₂ | BrettPhos | Dioxane/H₂O | 100 | 85 |

| 2 | KOH | PdCl₂(amphos) | amphos | t-Amyl alcohol | 110 | 89 |

| 3 | LiOH | Pd₂(dba)₃ | SPhos | THF/H₂O | 90 | 82 |

Data is illustrative and based on general procedures for similar substrates.

Functional Group Interconversions on the Ethyl and Methyl Side Chains

The ethyl and methyl groups on the biphenyl backbone are not merely passive substituents; they offer opportunities for a range of functional group interconversions, further expanding the synthetic utility of the parent molecule.

Oxidation Reactions of Alkyl Groups

The benzylic positions of the ethyl and methyl groups are susceptible to oxidation under appropriate conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize these alkyl groups to carboxylic acids. The reaction proceeds via a radical mechanism at the benzylic carbon. It is important to note that for the oxidation to occur, the benzylic carbon must possess at least one hydrogen atom.

Table 3: Oxidation of Alkyl Side Chains

| Entry | Oxidizing Agent | Substrate Position | Product | Conditions |

| 1 | KMnO₄, H₂SO₄ (aq) | 4-ethyl | 2-Chloro-4'-methyl-1,1'-biphenyl-4-carboxylic acid | Reflux |

| 2 | KMnO₄, H₂SO₄ (aq) | 4'-methyl | 2-Chloro-4-ethyl-1,1'-biphenyl-4'-carboxylic acid | Reflux |

| 3 | Na₂Cr₂O₇, H₂SO₄, H₂O | 4-ethyl & 4'-methyl | 2-Chloro-1,1'-biphenyl-4,4'-dicarboxylic acid | 100 °C |

The products shown are the expected outcomes based on general principles of benzylic oxidation.

The selective oxidation of one alkyl group over the other presents a synthetic challenge and would require careful control of reaction conditions or the use of more selective reagents.

Reduction Reactions

While the parent compound does not possess readily reducible functional groups on its side chains, derivatization of the alkyl groups (e.g., through oxidation to ketones) would open pathways for reduction. For instance, a ketone formed at the benzylic position could be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation could also be employed for the reduction of the aromatic rings under harsh conditions, though this is generally less common for this type of substrate. The chloro-substituent can also be a site for reductive dehalogenation using a suitable catalyst and hydrogen source.

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is paramount for controlled synthesis.

Chemoselectivity: In reactions targeting the chloro-substituent, such as palladium-catalyzed cross-coupling, the alkyl side chains are generally unreactive under typical conditions, thus ensuring high chemoselectivity. Conversely, when targeting the benzylic positions of the alkyl groups for oxidation or halogenation, the chloro-substituent and the aromatic rings remain intact.

Regioselectivity: The substitution pattern on the biphenyl rings dictates the regioselectivity of further electrophilic aromatic substitution reactions. The ethyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these electronic and steric effects will determine the position of incoming electrophiles. For instance, nitration or halogenation would likely occur at the positions ortho to the alkyl groups, with the steric hindrance of the biphenyl linkage influencing the distribution of isomers. Precise control over regioselectivity often requires the use of directing groups or carefully optimized reaction conditions.

Derivatization for Specialized Ligand or Material Precursor Synthesis

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules with specialized applications.

Ligand Synthesis: By functionalizing the chloro-position with phosphine or amine groups through cross-coupling reactions, novel biphenyl-based ligands can be prepared. These ligands are of significant interest in catalysis, particularly for their role in stabilizing metal centers and influencing the selectivity of catalytic transformations. The ethyl and methyl groups can be further modified to tune the steric and electronic properties of the resulting ligands, potentially leading to catalysts with enhanced activity and selectivity. For example, a phosphine-containing derivative could serve as a ligand in transition metal-catalyzed reactions.

Material Precursor Synthesis: The biphenyl unit is a common building block in liquid crystals and conjugated polymers. Functionalization of this compound can lead to the synthesis of monomers for polymerization or core structures for liquid crystalline materials. For instance, conversion of the chloro-group to a boronic acid or ester would create a monomer suitable for Suzuki polymerization, a powerful method for the synthesis of conjugated polymers with interesting optical and electronic properties. The alkyl side chains can enhance the solubility and processability of the resulting materials.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the aromatic rings. The substitution pattern on each ring reduces the symmetry, leading to complex splitting patterns for the aromatic protons.

The ethyl group protons are expected to appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern resulting from their mutual spin-spin coupling. The protons on the 4'-methylphenyl ring are expected to appear as two distinct doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-chloro-4-ethylphenyl ring will exhibit a more complex pattern due to their asymmetric environment. The proton ortho to the ethyl group and meta to the chlorine is likely a doublet, the proton meta to both groups will be a doublet of doublets, and the proton ortho to the chlorine will appear as a singlet or a narrowly split doublet.

Predicted ¹H NMR data are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' / H-5' | ~ 7.25 | Doublet (d) | ~ 8.0 |

| H-2' / H-6' | ~ 7.15 | Doublet (d) | ~ 8.0 |

| H-6 | ~ 7.40 | Doublet (d) | ~ 2.0 |

| H-5 | ~ 7.20 | Doublet of Doublets (dd) | ~ 8.0, 2.0 |

| H-3 | ~ 7.10 | Doublet (d) | ~ 8.0 |

| -CH₂- (ethyl) | ~ 2.70 | Quartet (q) | ~ 7.6 |

| -CH₃ (methyl) | ~ 2.40 | Singlet (s) | N/A |

| -CH₃ (ethyl) | ~ 1.25 | Triplet (t) | ~ 7.6 |

Carbon-13 (¹³C) NMR and DEPT Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, this compound is expected to show 15 distinct signals in its broadband-decoupled ¹³C NMR spectrum, corresponding to each unique carbon atom.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. openstax.orglibretexts.orglibretexts.org

DEPT-90: Only CH signals appear.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. openstax.orglibretexts.org

By comparing the broadband ¹³C spectrum with the DEPT spectra, each carbon signal can be assigned to its specific type. The predicted chemical shifts and DEPT analysis are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-4' | ~ 138.0 | Quaternary (C) |

| C-1' | ~ 137.5 | Quaternary (C) |

| C-4 | ~ 144.0 | Quaternary (C) |

| C-2 | ~ 133.0 | Quaternary (C) |

| C-1 | ~ 140.0 | Quaternary (C) |

| C-6 | ~ 130.5 | Methine (CH) |

| C-5 | ~ 129.0 | Methine (CH) |

| C-3 | ~ 127.0 | Methine (CH) |

| C-2' / C-6' | ~ 129.5 | Methine (CH) |

| C-3' / C-5' | ~ 128.5 | Methine (CH) |

| -CH₂- (ethyl) | ~ 29.0 | Methylene (CH₂) |

| -CH₃ (methyl) | ~ 21.0 | Methyl (CH₃) |

| -CH₃ (ethyl) | ~ 15.5 | Methyl (CH₃) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. studylib.netyoutube.com For this molecule, key COSY correlations would be observed between:

The methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

Adjacent aromatic protons, such as H-5 with H-6 and H-3.

H-2'/H-6' with H-3'/H-5' on the methyl-substituted ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.comgithub.io It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the quartet at ~2.70 ppm would show a cross-peak with the carbon signal at ~29.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular framework. youtube.comgithub.io Important HMBC correlations would include:

From the ethyl -CH₂ protons to the aromatic carbons C-3, C-4, and C-5.

From the 4'-methyl protons to carbons C-3', C-4', and C-5'.

Crucially, correlations between protons on one ring and carbons on the other (e.g., from H-6 to C-1' or H-2'/H-6' to C-1), confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. harvard.edustudylib.net This is particularly useful for determining the preferred conformation (dihedral angle) between the two phenyl rings. NOE correlations might be observed between:

The H-6 proton and the H-2'/H-6' protons on the adjacent ring.

The ethyl group protons and the H-2'/H-6' protons, depending on the rotational orientation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₅H₁₅Cl), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

A key feature in the mass spectrum would be the isotopic pattern characteristic of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion region of the spectrum would show two peaks: an [M]⁺ peak and an [M+2]⁺ peak, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom.

| Ion | Isotopes | Calculated Exact Mass |

| [C₁₅H₁₅³⁵Cl]⁺ | ¹²C₁₅¹H₁₅³⁵Cl | 230.0862 |

| [C₁₅H₁₅³⁷Cl]⁺ | ¹²C₁₅¹H₁₅³⁷Cl | 232.0833 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to fragmentation through collision-induced dissociation (CID) to produce product ions. nih.govescholarship.org The analysis of these fragments provides detailed structural information. scielo.org.mx

For this compound, the molecular ion ([M]⁺•) would be expected to undergo several characteristic fragmentation pathways. The major fragmentation patterns would likely involve the cleavage of the substituents and the bond connecting the two phenyl rings.

| Predicted m/z | Proposed Fragment | Neutral Loss | Notes |

| 215 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | Fragmentation of the ethyl or methyl group. |

| 201 | [M - C₂H₅]⁺ | Loss of an ethyl radical (•C₂H₅) | Cleavage of the ethyl group. |

| 195 | [M - Cl]⁺ | Loss of a chlorine radical (•Cl) | Cleavage of the C-Cl bond. |

| 165 | [C₁₃H₉]⁺ | Loss of C₂H₅ and Cl | Biphenyl fragment after loss of substituents. |

| 115 | [C₉H₇]⁺ | - | Phenyltropylium or related ion. |

| 91 | [C₇H₇]⁺ | - | Tropylium ion from the methyl-phenyl ring. |

This fragmentation data, combined with the HRMS and extensive NMR analysis, allows for the complete and confident structural determination of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show characteristic absorption bands corresponding to several key vibrational modes. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Vibrations related to the substituents would also be prominent. The C-H stretching and bending modes of the ethyl and methyl groups would be observed around 2960-2850 cm⁻¹ and 1460-1375 cm⁻¹, respectively. The C-Cl stretching vibration is expected to produce a strong band in the 1100-800 cm⁻¹ region, though its exact position can be influenced by the substitution pattern. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene rings, would appear as strong bands in the 900-650 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, are often strong in Raman spectra. A key feature for biphenyl systems is the inter-ring C-C stretching mode, which typically appears as a strong band around 1280 cm⁻¹. acs.orgacs.org For 2-chlorobiphenyl, this peak is observed at approximately 1297 cm⁻¹. researchgate.net The presence of the ortho-chloro substituent in the target molecule would likely shift this peak to a similar higher frequency. Other characteristic Raman peaks for monochlorobiphenyls include C-C-C in-plane bending modes and peaks related to the chloro-substituent itself. researchgate.net

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Aliphatic C-H Bend | 1460 - 1375 | IR |

| Inter-ring C-C Stretch | ~1290 | Raman |

| C-Cl Stretch | 1100 - 800 | IR |

| Out-of-plane C-H Bend | 900 - 650 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV spectrum of biphenyl is characterized by two main absorption bands: a strong band around 200-210 nm (the E-band) and a distinctive, intense band known as the K-band around 250 nm. scispace.com The K-band is particularly diagnostic as it arises from π-π* conjugation across the two phenyl rings. nih.gov

The position and intensity of this K-band are highly sensitive to the molecule's conformation, specifically the dihedral angle between the two rings. For this compound, the presence of the chlorine atom at an ortho position (position 2) causes significant steric hindrance. This forces the two phenyl rings to twist out of planarity, which disrupts the π-conjugation between them. oup.com Consequently, a hypsochromic shift (a shift to a shorter wavelength) and a hypochromic effect (a decrease in intensity) of the K-band are expected, compared to a non-ortho-substituted biphenyl. nih.gov

The alkyl substituents (ethyl and methyl) at the para positions have a lesser, but still noticeable, effect. These electron-donating groups typically cause a small bathochromic shift (a shift to a longer wavelength) of the benzenoid absorption bands. nih.gov Therefore, the final UV-Vis spectrum of the target compound will be a result of these competing effects: a dominant blue-shift from the sterically enforced non-planarity and minor red-shifts from the alkyl groups. The spectrum is also expected to exhibit a series of low-intensity, fine-structured absorption maxima at longer wavelengths (270-300 nm), which is characteristic of sterically hindered chlorobiphenyls. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Band | Expected λmax (nm) | Description |

| K-Band | < 250 nm | Primary conjugation band, hypsochromically shifted due to steric hindrance. |

| Fine Structure | 270 - 300 nm | Low-intensity benzenoid bands, characteristic of ortho-substituted biphenyls. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov While a specific crystal structure for this compound has not been reported, the solid-state conformation can be predicted with high confidence based on numerous studies of other polychlorinated biphenyls (PCBs).

The most critical structural parameter for biphenyls is the torsional or dihedral angle between the mean planes of the two phenyl rings. In the gas phase, biphenyl itself has a dihedral angle of about 44°. In the solid state, intermolecular packing forces can significantly influence this angle. For ortho-substituted PCBs, steric repulsion between the ortho substituent (in this case, chlorine) and the hydrogen atoms on the other ring is the dominant factor determining the conformation. uky.edu This steric clash prevents the molecule from adopting a planar or near-planar conformation.

For example, the crystal structure of a hydroxylated tetrachlorobiphenyl with ortho substituents showed a twist of 30 degrees between the phenyl rings. nih.gov The dioxin-like PCB 77 (3,3',4,4'-tetrachlorobiphenyl), which lacks ortho substituents, has a dihedral angle of 43.9° in the solid state. uky.edu Given the presence of a single, moderately sized ortho substituent (chlorine), this compound is expected to adopt a significantly twisted conformation in the crystal lattice, with a dihedral angle likely in the range of 40-60°.

The crystal packing would be governed by van der Waals interactions, including potential C-H···π and Cl···Cl contacts, which are common in the crystal structures of related chlorinated aromatic compounds. researchgate.net

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Expected Value | Rationale |

| Phenyl Ring Dihedral Angle | 40 - 60° | Steric hindrance from the ortho-chloro substituent prevents planarity. |

| C-Cl Bond Length | ~1.74 Å | Typical for an aryl chloride. |

| Inter-ring C-C Bond Length | ~1.49 Å | Typical for a biphenyl system. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if chiral)

This compound is a chiral molecule. Its chirality does not arise from a stereocenter but from hindered rotation about the single bond connecting the two phenyl rings. This phenomenon is known as atropisomerism, and the resulting enantiomers are called atropisomers. pharmaguideline.comwikipedia.org

The steric barrier to rotation created by the ortho-chlorine atom is sufficiently large to prevent free rotation at room temperature, allowing for the potential isolation of two stable, non-superimposable, mirror-image conformers (enantiomers). youtube.com This type of chirality, which is related to a chiral axis rather than a point or plane, is also referred to as axial chirality. pharmaguideline.com

Electronic Circular Dichroism (ECD) spectroscopy is the primary technique used to characterize such chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum would provide definitive proof of the molecule's chirality and could be used to determine the absolute configuration (designated as P for plus/right-handed helicity or M for minus/left-handed helicity) of a given enantiomer. mdpi.com

Flexible biphenyl systems have been successfully used as chiroptical probes where the preferred twist of the biphenyl moiety (P or M) is dictated by a chiral substrate, resulting in a predictable ECD signal. rsc.orgacs.org For an inherently chiral biphenyl like the title compound, the ECD spectrum would show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign of the Cotton effect associated with the K-band (~250 nm) is often directly related to the helicity of the biphenyl system, providing a powerful tool for assigning the absolute configuration of the atropisomers. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This information is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov For 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl, DFT would be employed to perform a geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides the most stable three-dimensional structure.

Furthermore, DFT calculations can be used to generate potential energy profiles for various molecular motions, such as bond rotations. By systematically changing a specific dihedral angle (for example, the one defining the twist between the two phenyl rings) and calculating the energy at each step, an energy profile can be constructed. The minima on this profile correspond to stable conformations, while the maxima represent transition states and provide the energy barriers for conformational changes.

Table 1: Hypothetical DFT Output for Geometry Optimization of this compound

| Parameter | Hypothetical Value |

|---|---|

| Method | B3LYP |

| Basis Set | 6-311G(d,p) |

| Optimized Energy (Hartree) | -1234.56789 |

| Dipole Moment (Debye) | 2.5 |

This table presents hypothetical data that would be obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.orgacadpubl.eu

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical FMO Analysis Data for this compound

| Orbital | Energy (eV) | Primary Localization (Hypothetical) |

|---|---|---|

| HOMO | -6.5 | 4'-methylphenyl ring |

| LUMO | -1.2 | 2-chloro-4-ethylphenyl ring |

This table presents hypothetical data that would be obtained from an FMO analysis.

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution in a molecule. wolfram.comlibretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface. avogadro.cc Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an ESP map would reveal the electrophilic and nucleophilic sites. It is expected that the region around the chlorine atom would exhibit a negative electrostatic potential due to the high electronegativity of chlorine, while the hydrogen atoms of the methyl and ethyl groups would show a positive potential.

Conformational Analysis and Torsional Barriers of the Biphenyl (B1667301) Linkage

The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance between the ortho substituents. In this compound, the chlorine atom and a hydrogen atom at the ortho positions will cause a twist around the C1-C1' bond.

A conformational analysis would involve systematically rotating one phenyl ring relative to the other and calculating the energy at each angle to determine the torsional barrier. scispace.com This would identify the most stable conformation (the dihedral angle with the lowest energy) and the energy required to rotate through a planar or perpendicular arrangement. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: Theoretical calculations, often using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govnih.govliverpool.ac.uk These predictions are based on the calculated electron density around each nucleus. Comparing the predicted spectrum with an experimental one can aid in the assignment of peaks and structural elucidation.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. nist.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in identifying the functional groups present in the molecule.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent (such as water or an organic solvent) would provide insights into its dynamic behavior. This includes how the molecule moves, rotates, and changes its conformation over time in a solution environment. It can also provide information about the interactions between the solute and solvent molecules.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Non-Biological Properties (e.g., environmental partitioning)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. ecetoc.org For compounds like this compound, a member of the polychlorinated biphenyl (PCB) family, QSAR modeling is crucial for predicting how the substance will behave in the environment. These models are particularly valuable when experimental data is scarce, offering a rapid and cost-effective means of assessment for regulatory purposes, such as the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation in Europe. nih.gov

The environmental partitioning of a chemical describes its distribution among various environmental compartments, such as water, soil, air, and biota. Key parameters used to predict this behavior include the octanol-water partition coefficient (log Kow or log P), water solubility, and soil sorption coefficient (Koc). QSAR models for these endpoints are typically developed by establishing a mathematical relationship between the property of interest and a set of molecular descriptors for a range of similar chemicals. ecetoc.org These descriptors, which can be calculated from the molecule's structure, quantify various electronic, steric, and hydrophobic features.

Below is an interactive data table illustrating the types of non-biological properties for this compound that are commonly predicted using QSAR models. The values presented are hypothetical and serve to demonstrate the application of QSAR in environmental risk assessment.

Interactive Data Table: Predicted Environmental Partitioning Properties

| Property | Predicted Value | Unit | Significance in Environmental Partitioning |

| Octanol-Water Partition Coefficient (log Kow) | 5.8 | log units | Indicates a high potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | 0.05 | mg/L | Low water solubility suggests the compound will likely adsorb to sediments and soil rather than remaining in the water column. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | 4.9 | log L/kg | High value indicates strong adsorption to organic matter in soil and sediment, leading to low mobility. |

| Henry's Law Constant | 0.03 | Pa·m³/mol | Suggests moderate volatility from water surfaces, allowing for potential long-range atmospheric transport. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful methodologies for elucidating the reaction mechanisms of persistent organic pollutants like this compound. Techniques such as Density Functional Theory (DFT) and reactive molecular dynamics (MD) simulations can model chemical transformations at the atomic level, offering insights into degradation pathways that are difficult to observe experimentally. acs.orgacs.org

For PCBs, a primary area of computational investigation is their decomposition, particularly under thermal conditions relevant to remediation technologies like incineration. acs.org Studies on model PCB congeners, such as 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), have utilized reactive force fields (e.g., ReaxFF) and DFT calculations to map out decomposition pathways. acs.orgresearchgate.net These studies have revealed that a critical initial step is the homolytic cleavage of the carbon-chlorine (C–Cl) bond, which forms a chlorine radical. acs.org This process is a multistep radical mechanism, with the rate of decomposition and the distribution of products being highly sensitive to factors like temperature and the specific positions of the chlorine atoms on the biphenyl rings. acs.org

In the context of this compound, computational modeling could predict the energy barrier for the cleavage of its single C–Cl bond. The presence of the ethyl and methyl groups would also be a key focus, as these alkyl substituents can influence the electronic structure of the biphenyl system and potentially offer alternative sites for radical attack or oxidation, thus affecting the subsequent reaction cascade.

Beyond thermal degradation, computational methods can also explore metabolic pathways. The biological transformation of PCBs can lead to the formation of electrophilic intermediates, such as arene oxides and quinones, which are implicated in their toxic effects. researchgate.net Computational modeling can map the enzymatic oxidation of this compound, identifying the most likely sites of hydroxylation on the aromatic rings and calculating the stability of the resulting metabolites. Such studies can help predict the formation of potentially more toxic or reactive byproducts. For instance, the oxidation of the biphenyl rings can lead to hydroxylated PCBs, which can be further oxidized to semiquinones and quinones, highly reactive species capable of covalent binding to cellular macromolecules. researchgate.net

Environmental Behavior and Transformation Pathways of 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl

Biotic Transformation Pathways

The microbial-mediated transformation is a crucial process in the ultimate fate of 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl in the environment. Both aerobic and anaerobic microorganisms have been shown to degrade various PCB congeners, although the rates and pathways are highly dependent on the specific compound and the environmental conditions.

Microbial Degradation Mechanisms (e.g., aerobic, anaerobic)

Aerobic Degradation: Under aerobic conditions, the primary mechanism for the breakdown of lower-chlorinated biphenyls is co-metabolism by bacteria that can utilize biphenyl (B1667301) as a carbon and energy source. These bacteria possess a set of enzymes, primarily biphenyl dioxygenase, that can also act on chlorinated biphenyls. The degradation pathway typically involves the oxidation of the biphenyl rings to form chlorinated dihydroxy-compounds, which are then subject to ring cleavage. For a monochlorinated biphenyl like this compound, this process is expected to lead to the formation of chlorinated benzoic acids. The presence of the ethyl and methyl groups may influence the rate of degradation, potentially sterically hindering the initial enzymatic attack.

Anaerobic Degradation: In anoxic environments such as deep sediments and saturated soils, the dominant microbial process for PCB transformation is reductive dechlorination. In this process, anaerobic bacteria use the chlorinated biphenyl as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process is particularly important for the breakdown of highly chlorinated PCBs but can also occur for lower-chlorinated congeners. For this compound, reductive dechlorination would result in the formation of 4-ethyl-4'-methyl-1,1'-biphenyl.

Metabolite Identification from Environmental Samples (excluding effects on organisms)

While specific metabolites of this compound have not been documented in environmental samples, the known metabolic pathways for similar compounds allow for the prediction of likely transformation products.

Under aerobic conditions, the degradation of monochlorinated biphenyls is known to produce chlorinated benzoic acids. For example, the aerobic biodegradation of 4-chlorobiphenyl (B17849) has been shown to yield 4-chlorobenzoic acid as a major metabolite. nih.gov By analogy, the aerobic degradation of this compound could potentially lead to the formation of chloro-ethyl-methyl-benzoic acid isomers.

In anaerobic environments, the primary metabolite would be the dechlorinated product, 4-ethyl-4'-methyl-1,1'-biphenyl. Further degradation of this compound would then depend on the prevailing microbial communities and redox conditions.

Table 2: Predicted Transformation Products of this compound

| Transformation Pathway | Predicted Primary Metabolite(s) |

| Aerobic Biodegradation | Isomers of Chloro-ethyl-methyl-benzoic acid |

| Anaerobic Biodegradation | 4-ethyl-4'-methyl-1,1'-biphenyl |

| Photolysis | Biphenyl, Hydroxylated derivatives |

This table is based on established degradation pathways for structurally similar PCBs and represents predicted, not experimentally confirmed, metabolites.

Environmental Partitioning and Distribution

The environmental distribution of this compound is largely governed by its hydrophobicity. Like other PCBs, it has a low affinity for water and a high affinity for organic matter and lipids. This leads to its partitioning from the aqueous phase into soil, sediment, and biota.

The octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict the environmental partitioning of organic chemicals. While specific experimentally determined values for this compound are not available, estimations can be made based on its structure. As a monochlorinated biphenyl with alkyl substituents, it is expected to have a high log Kow value, indicating a strong tendency to bioaccumulate and sorb to organic matter.

The general trend for PCBs is that Koc and Kow values increase with the degree of chlorination. Therefore, this compound would be expected to be less strongly sorbed to soil and sediment than more highly chlorinated PCBs but still significantly partitioned out of the water column. The ethyl and methyl groups will also contribute to its lipophilicity.

Table 3: General Partitioning Behavior of Lower-Chlorinated PCBs

| Environmental Compartment | Tendency to Partition | Governing Factors |

| Soil and Sediment | High | High Koc, affinity for organic matter |

| Water | Low | Low aqueous solubility |

| Biota | High | High Kow, lipophilicity |

| Atmosphere | Moderate | Volatility allows for atmospheric transport |

This table illustrates the expected partitioning behavior based on the properties of similar PCB congeners.

Air-Water Exchange Dynamics

The exchange of biphenyls between the atmosphere and water bodies is a critical process influencing their long-range transport and distribution. For PCBs, this dynamic is often characterized by net volatilization from water to air, making aquatic systems a source of these compounds to the atmosphere. acs.orgresearchgate.netresearchgate.net This process is driven by the fugacity gradient between the water and the air. acs.org Studies on various PCB congeners in locations like the New York-New Jersey Harbor and the Delaware River have consistently shown that volatilization fluxes are significant, often exceeding atmospheric deposition. acs.orgnih.gov For instance, net volatilization fluxes for total PCBs (ΣPCBs) have been measured at +400 ng m⁻² day⁻¹ in Raritan Bay and +2100 ng m⁻² day⁻¹ in New York Harbor. researchgate.net The presence of a single chlorine atom and two alkyl groups in this compound suggests a moderate hydrophobicity and volatility compared to higher chlorinated PCBs. This would likely result in a significant tendency to partition from water to the atmosphere. The rate of this exchange is influenced by factors such as water and air temperatures, wind speed, and the concentration of the compound in both phases.

Sorption to Soil and Sediment Matrices

Once in aquatic or terrestrial environments, this compound is expected to exhibit strong sorption to soil and sediment particles. This behavior is characteristic of PCBs and is primarily driven by their hydrophobicity. nm.gov The organic carbon content of the soil or sediment is a key factor, with higher organic matter leading to greater sorption. nm.gov The sorption process reduces the concentration of the compound in the dissolved phase, thereby limiting its bioavailability and mobility in water. fao.org

The structure of the biphenyl molecule also plays a role in its sorption characteristics. For example, the non-planar configuration of some PCBs, due to ortho-substituted chlorine atoms, can affect their ability to interact with sorption sites on soil components like montmorillonite (B579905) clay. researchgate.net The presence of the ortho-chlorine atom in this compound would likely result in a non-planar structure, influencing its sorption behavior. The sorption of PCBs to soil and sediment is a critical process that leads to their accumulation in these environmental compartments, making them long-term reservoirs of contamination. researchgate.net

Bioconcentration and Biomagnification Potential in Food Webs

Persistent organic pollutants like PCBs have a high potential for bioconcentration and biomagnification in food webs. cimi.orgalloprof.qc.ca Bioconcentration is the process where a chemical is absorbed by an organism from the surrounding environment, leading to a higher concentration in the organism than in the environment. alloprof.qc.ca Biomagnification is the process where the concentration of a toxin increases at successively higher levels in a food chain. cimi.org

The lipophilic nature of this compound, as inferred from its structure, suggests a high affinity for fatty tissues in living organisms. nih.gov This property is the primary driver for its potential to bioconcentrate. Organisms at the base of the food web, such as phytoplankton, can absorb the compound from the water. cimi.org These organisms are then consumed by primary consumers, and the compound is transferred up the food chain, with its concentration increasing at each trophic level. alloprof.qc.ca This process can lead to very high concentrations in top predators. The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF) or bioaccumulation factor (BAF); a BCF or BAF value greater than 2000 indicates a high potential for bioaccumulation. nih.gov

Modeling Environmental Fate and Persistence

To understand and predict the long-term behavior of chemicals like this compound in the environment, scientists use multimedia environmental models. scispace.comresearchgate.net These models, such as fugacity-based models, simulate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) and its degradation and transport over time. scispace.com

These models require input parameters such as the chemical's physical-chemical properties (e.g., octanol-water partition coefficient (Kow), Henry's Law constant), emission rates, and environmental characteristics. researchgate.net By simulating the complex interactions within the environment, these models can estimate the persistence and long-range transport potential of a substance. Dynamic models, or level IV multimedia models, are particularly useful for understanding how the concentrations of a chemical in different environmental media change over time in response to varying inputs. scispace.com For PCBs, these models have been instrumental in explaining their global distribution and persistence long after their production was banned. researchgate.netnih.gov The application of such models to this compound would provide valuable insights into its likely environmental fate.

Comparison with Known Environmentally Relevant Biphenyls (e.g., PCBs)

Polychlorinated biphenyls (PCBs) are a class of 209 different congeners with varying numbers and positions of chlorine atoms on the biphenyl structure. clu-in.org Their environmental behavior is highly dependent on the degree of chlorination. nih.gov

Persistence: Generally, the persistence of PCBs increases with the number of chlorine atoms, as they become more resistant to degradation. nih.gov this compound, being a mono-chlorinated biphenyl, would be expected to be less persistent than highly chlorinated congeners.

Volatility: Lower chlorinated PCBs are more volatile than their highly chlorinated counterparts. nih.gov This suggests that this compound would have a greater tendency to be transported in the atmosphere compared to, for example, a hexa- or hepta-chlorinated biphenyl.

Water Solubility: Water solubility decreases with increasing chlorination. nm.gov Therefore, this compound would be more water-soluble than highly chlorinated PCBs, which could affect its mobility in aquatic systems.

Bioaccumulation Potential: The potential for bioaccumulation is related to the lipophilicity of the compound, which generally increases with chlorination up to a certain point. The specific structure of this compound, with its alkyl groups, will also influence its lipophilicity and thus its bioaccumulation potential.

The table below provides a comparative overview of the properties of this compound with general characteristics of low and high chlorinated PCBs.

| Property | This compound (Predicted) | Low-Chlorinated PCBs (e.g., Dichlorobiphenyls) | High-Chlorinated PCBs (e.g., Hexachlorobiphenyls) |

| Persistence | Moderate | Lower | Higher |

| Volatility | Higher | High | Low |

| Water Solubility | Higher | Relatively High | Very Low |

| Bioaccumulation | High | Moderate to High | Very High |

Applications in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Multi-Step Organic Synthesis

Biphenyls are frequently employed as starting materials or intermediates in the synthesis of more complex molecules. rsc.org

Theoretically, the chloro-substituted position could be a handle for cross-coupling reactions to introduce heterocyclic moieties. However, no specific examples utilizing 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl for this purpose have been documented.

Biphenyl-based phosphine (B1218219) ligands, such as Buchwald and Fu's biaryl phosphine ligands, are crucial in modern catalysis. nih.gov These ligands are synthesized from functionalized biphenyls. While it is conceivable that this compound could be a precursor to a novel ligand, there is no available research to support this.

The rigid biphenyl (B1667301) core is a common component in materials with interesting optical or electronic properties. The substituents on this compound would influence the packing and intermolecular interactions in the solid state, but its specific use in advanced materials has not been reported.

Potential in Polymer Chemistry and Materials Science

The incorporation of specific monomers can tailor the properties of polymers for various applications.

Chlorinated aromatic compounds can sometimes be used in the synthesis of high-performance polymers. However, there is no evidence to suggest that this compound has been employed as a monomer in any polymerization reactions.

The shape and polarity of biphenyl derivatives can lead to liquid crystalline behavior. The specific substitution pattern of this compound would determine its mesomorphic properties, but no studies on this have been published. Similarly, its application in optoelectronic materials is not documented.

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the applications of the chemical compound "this compound" in chemical synthesis, materials science, or as a non-clinical research tool. The search results did not yield any case studies of its application in academic research endeavors.

Therefore, it is not possible to provide an article on the specified topics for this particular compound.

Future Research Trajectories and Broader Impact of 2 Chloro 4 Ethyl 4 Methyl 1,1 Biphenyl Studies

Development of Novel Synthetic Strategies for Diversified Biphenyls

The synthesis of unsymmetrically substituted biphenyls like 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl is crucial for developing new materials, pharmaceuticals, and agrochemicals. researchgate.net While classical methods like the Ullmann reaction exist, modern cross-coupling reactions have become the cornerstone for creating such compounds with high precision and yield. rsc.org Future research will likely focus on refining these methods to enhance their scope, efficiency, and environmental friendliness.

Key areas for development include:

Expansion of Catalyst Systems: Research into novel catalysts, including those based on earth-abundant metals or even metal-free photochemical alternatives, could offer more sustainable and cost-effective synthetic routes. researchgate.net

C-H Activation: Direct C-H activation/arylation strategies are a promising frontier, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials like aryl halides or organometallic reagents. rsc.org

Flow Chemistry: Implementing continuous flow reactors can improve reaction control, safety, and scalability for biphenyl (B1667301) synthesis. researchgate.net

A comparative overview of prominent cross-coupling methods applicable to the synthesis of diversified biphenyls is presented below.

| Coupling Reaction | Typical Reactants | Catalyst | Advantages | Challenges |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium | High functional group tolerance, mild conditions, commercially available reagents. rsc.orgresearchgate.net | Boron waste products. |

| Negishi | Aryl Halide + Aryl-Zinc Reagent | Palladium or Nickel | High reactivity and yields. rsc.org | Moisture and air sensitivity of organozinc reagents. rsc.org |

| Hiyama | Aryl Halide + Aryl-Silane | Palladium | Low toxicity of organosilane reagents. rsc.org | Requires an activating agent (e.g., fluoride). rsc.org |

| Kumada | Aryl Halide + Grignard Reagent | Nickel or Palladium | High reactivity, inexpensive reagents. rsc.org | Limited functional group tolerance due to highly reactive Grignard reagents. rsc.org |

Future work could focus on applying and optimizing these strategies for the synthesis of a library of analogs of this compound, enabling systematic studies of structure-activity relationships.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its constituent parts: the biphenyl core, the chlorine substituent, and the alkyl groups. While the biphenyl system is generally stable, the presence of these functional groups provides handles for further chemical transformations. Future research could explore reactions that are currently underexplored for this class of compounds.

Potential areas of investigation include:

Post-Coupling Derivatization: Using the existing functional groups as synthetic handles. For instance, the chlorine atom could be replaced via nucleophilic aromatic substitution or participate in further cross-coupling reactions. The alkyl groups could undergo oxidation or halogenation to introduce new functionalities.

Directed C-H Functionalization: The substitution pattern on the biphenyl rings could direct further functionalization at specific positions, allowing for the synthesis of more complex poly-substituted aromatic compounds.

Photochemical Reactions: Investigating the behavior of the compound under photochemical conditions could reveal novel cyclization or rearrangement pathways.

Understanding these reactivity profiles is essential for metabolomic studies, degradation pathway analysis, and the development of novel derivatives with unique properties.

Advanced Analytical Method Development for Environmental Monitoring

Given its classification as a chlorinated biphenyl, this compound is structurally related to polychlorinated biphenyls (PCBs), which are persistent organic pollutants (POPs). nih.govbohrium.com The development of highly sensitive and selective analytical methods is crucial for monitoring its potential presence and impact in the environment. nih.govtandfonline.com

Future advancements in analytical techniques could include:

High-Resolution Mass Spectrometry (HRMS): Isotope dilution-HRMS techniques are essential for generating legally defensible data for environmental monitoring due to their high accuracy and precision. nih.gov Further development could focus on faster and more automated sample preparation and analysis.

Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation capabilities, which is critical for resolving complex mixtures of PCB congeners and related compounds in environmental samples. nih.govbohrium.com

Novel Sample Preparation Techniques: Methods like solid-phase microextraction (SPME) and pressurized liquid extraction (PLE) can reduce solvent consumption and extraction times, aligning with green chemistry principles. nih.govtandfonline.com

Bioanalytical Methods: Techniques such as enzyme-linked immunosorbent assays (ELISAs) could be developed for rapid and cost-effective screening of samples for this compound or its class. bohrium.com